molecular formula C10H12ClN3 B1432552 6-chloro-N,2-dicyclopropylpyrimidin-4-amine CAS No. 617716-49-1

6-chloro-N,2-dicyclopropylpyrimidin-4-amine

Cat. No.: B1432552
CAS No.: 617716-49-1
M. Wt: 209.67 g/mol
InChI Key: QNGRNGLSWRHCHW-UHFFFAOYSA-N
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Description

6-chloro-N,2-dicyclopropylpyrimidin-4-amine is a chemical compound with the molecular formula C10H12ClN3. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 6th position and two cyclopropyl groups attached to the nitrogen and carbon atoms of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,2-dicyclopropylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor. One common method involves the use of 2,4-diamino-6-hydroxypyrimidine as a starting material, which is chlorinated using phosphorus oxychloride (POCl3) under controlled conditions. The reaction is quenched with alcohols, and the product is isolated by neutralizing the hydrochloride salt with ammonia .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of reagents such as phosphorus oxychloride can improve the cost-effectiveness and environmental sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,2-dicyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as methylamine or aniline derivatives in the presence of bases like potassium tert-butoxide.

    Oxidation: Hydrogen peroxide (H2O2) with CoFe2O4 magnetic nanocatalyst in ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amino-substituted pyrimidines.

Mechanism of Action

The mechanism of action of 6-chloro-N,2-dicyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and cyclopropyl groups contribute to its binding affinity and selectivity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby modulating biochemical pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N,2-dicyclopropylpyrimidin-4-amine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for drug discovery and materials science .

Properties

IUPAC Name

6-chloro-N,2-dicyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c11-8-5-9(12-7-3-4-7)14-10(13-8)6-1-2-6/h5-7H,1-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGRNGLSWRHCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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